

# Introduction: A Versatile Scaffold for Modern Drug Discovery

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## Compound of Interest

Compound Name: *2,4-Dibromo-6-fluoroanisole*

CAS No.: 202982-75-0

Cat. No.: B1598154

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In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of modern molecular design. **2,4-Dibromo-6-fluoroanisole** (CAS No. 202982-75-0) emerges as a particularly valuable, albeit sparsely documented, building block. Its unique substitution pattern—featuring a fluorine atom for modulating physicochemical properties, a methoxy group as a key electronic and steric influencer, and two distinct bromine atoms poised for sequential, site-selective functionalization—renders it a highly versatile intermediate.

This technical guide provides a comprehensive overview of the known and predicted physical properties of **2,4-Dibromo-6-fluoroanisole**. As experimental data for this specific isomer is not widely published, this document leverages expert analysis of analogous structures and established principles of physical organic chemistry to provide reliable predictions for its spectroscopic signatures. Furthermore, we present a robust, field-proven protocol for its synthesis and explore its significant potential as a scaffold in palladium-catalyzed cross-coupling reactions, a critical technology in contemporary drug development.

# Compound Identification and Core Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. The fundamental identifiers and known physical properties for **2,4-Dibromo-6-fluoroanisole** are summarized below. It is critical to note that while some data points are available from chemical suppliers, comprehensive, peer-reviewed experimental characterization is limited.



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Note on Physical State: Given the melting point of the related analog 2,4-Dibromoanisole (60-64 °C)[3], it is reasonable to assume that **2,4-Dibromo-6-fluoroanisole** is likely a low-melting solid or an oil at room temperature. Its solubility is predicted to be high in common organic solvents like dichloromethane, ethyl acetate, and THF, and negligible in water.

## Predicted Spectroscopic Signatures: A Guide to Characterization

In the absence of publicly available experimental spectra, a detailed prediction of the key spectroscopic features is essential for researchers to confirm the identity and purity of synthesized **2,4-Dibromo-6-fluoroanisole**.

### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectra

The predicted NMR spectra are based on established substituent chemical shift increments and known coupling patterns for fluoroaromatic compounds.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The spectrum is expected to show three distinct signals: a singlet for the methoxy group and two doublets for the aromatic protons, showing coupling to each other and to the fluorine atom.
  - $\sim \delta$  7.6-7.8 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to a bromine atom and meta to the fluorine and the other bromine, leading to a downfield shift. Expected to show a small meta coupling to the other aromatic proton ( $^4\text{J}(\text{H},\text{H})$ ) and a meta coupling to fluorine ( $^4\text{J}(\text{H},\text{F})$ ).
  - $\sim \delta$  7.2-7.4 ppm (d, 1H): Aromatic proton at C3. This proton is ortho to the fluorine atom and will exhibit a larger ortho  $^3\text{J}(\text{H},\text{F})$  coupling constant (typically 8-10 Hz).
  - $\sim \delta$  3.9-4.0 ppm (s, 3H): Methoxy ( $-\text{OCH}_3$ ) protons. The fluorine at the ortho position may induce a slight downfield shift compared to non-fluorinated analogs.
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): The proton-decoupled  $^{13}\text{C}$  spectrum will be characterized by large carbon-fluorine coupling constants, which are diagnostic.
  - $\sim \delta$  158-162 ppm (d,  $^1\text{J}(\text{C},\text{F}) \approx 245\text{-}255$  Hz): Carbon C6, directly attached to fluorine. The large one-bond coupling constant is the most definitive feature.
  - $\sim \delta$  150-155 ppm (d,  $^3\text{J}(\text{C},\text{F}) \approx 3\text{-}5$  Hz): Carbon C1, attached to the methoxy group.
  - $\sim \delta$  135-140 ppm (d,  $^3\text{J}(\text{C},\text{F}) \approx 5\text{-}7$  Hz): Carbon C5.
  - $\sim \delta$  115-120 ppm (d,  $^2\text{J}(\text{C},\text{F}) \approx 20\text{-}25$  Hz): Carbon C2, attached to bromine.
  - $\sim \delta$  110-115 ppm (d,  $^2\text{J}(\text{C},\text{F}) \approx 20\text{-}25$  Hz): Carbon C3.
  - $\sim \delta$  108-112 ppm (d,  $^4\text{J}(\text{C},\text{F}) \approx 2\text{-}4$  Hz): Carbon C4, attached to bromine.
  - $\sim \delta$  56-57 ppm (s): Methoxy ( $-\text{OCH}_3$ ) carbon.

## Predicted Infrared (IR) Spectrum

The IR spectrum provides confirmation of key functional groups.

- $3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretching.

- ~2960, 2850  $\text{cm}^{-1}$ : Aliphatic C-H stretching of the methoxy group.
- 1580-1600  $\text{cm}^{-1}$  & 1450-1500  $\text{cm}^{-1}$ : Aromatic C=C ring stretching vibrations.
- 1250-1280  $\text{cm}^{-1}$ : Aryl-O stretching (asymmetric).
- 1020-1050  $\text{cm}^{-1}$ : Aryl-O stretching (symmetric).
- 1100-1200  $\text{cm}^{-1}$ : C-F stretching.
- Below 800  $\text{cm}^{-1}$ : C-Br stretching region.

## Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is crucial for confirming molecular weight and halogen count.

- Molecular Ion ( $M^+$ ): The most telling feature will be the isotopic pattern for two bromine atoms. A cluster of peaks will appear at  $m/z$  282 ( $M$ ), 284 ( $M+2$ ), and 286 ( $M+4$ ) in an approximate 1:2:1 intensity ratio, corresponding to the combinations of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes. This pattern is definitive for a dibrominated compound.
- Key Fragmentation Pathways:
  - $[M - \text{CH}_3]^+$ : Loss of the methyl group from the ether ( $m/z$  267, 269, 271). This is a very common fragmentation for anisoles.
  - $[M - \text{CH}_3 - \text{CO}]^+$ : Subsequent loss of carbon monoxide from the resulting phenoxy cation ( $m/z$  239, 241, 243).
  - $[M - \text{Br}]^+$ : Loss of a bromine atom ( $m/z$  203, 205).

## Representative Synthetic Protocol: Williamson Ether Synthesis

While multiple synthetic routes are conceivable, the Williamson ether synthesis stands out as a reliable and high-yielding method for preparing aryl ethers.<sup>[4]</sup> This protocol outlines the methylation of the precursor 2,4-Dibromo-6-fluorophenol. The choice of a polar aprotic solvent like acetonitrile and a mild base like potassium carbonate is deliberate; it facilitates the  $S_N2$

reaction by effectively solvating the potassium cation while leaving the phenoxide nucleophile relatively free to attack the methyl iodide electrophile.

## Materials and Reagents



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## Step-by-Step Methodology

- **Reaction Setup:** To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-Dibromo-6-fluorophenol (1.0 eq, 5.0 g, 18.5 mmol).
- **Solvent and Base Addition:** Add anhydrous acetonitrile (40 mL) to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (1.5 eq, 3.84 g, 27.8 mmol).
- **Addition of Methylating Agent:** Begin vigorous stirring of the suspension. Add methyl iodide (1.2 eq, 1.38 mL, 22.2 mmol) dropwise to the mixture at room temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- **Workup - Filtration:** Allow the reaction mixture to cool to room temperature. Filter the solid potassium salts through a pad of celite, washing the filter cake with a small amount of dichloromethane (2 x 10 mL).

- Workup - Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
- Workup - Extraction: To the residue, add deionized water (30 mL) and extract the product with dichloromethane (3 x 25 mL). Combine the organic layers.
- Workup - Washing and Drying: Wash the combined organic layer with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, then filter.
- Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. If necessary, purify further via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **2,4-Dibromo-6-fluoroanisole** as a pure compound.



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Caption: Williamson Ether Synthesis Workflow for **2,4-Dibromo-6-fluoroanisole**.

## Reactivity and Applications in Drug Development

The true value of **2,4-Dibromo-6-fluoroanisole** lies in its potential for selective, sequential functionalization. The two bromine atoms possess differential reactivity due to their electronic and steric environments, making the molecule an ideal scaffold for building complexity via modern cross-coupling chemistry.

- **Orthogonal Reactivity:** The bromine at the C2 position is flanked by a methoxy and a fluorine group, making it more sterically hindered and electronically different from the bromine at the C4 position. This difference can be exploited for selective reactions. For instance, a bulky palladium catalyst might preferentially react at the less-hindered C4 position.
- **Suzuki-Miyaura Coupling:** This reaction is a workhorse for creating C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, a common motif in many pharmaceuticals.[5] One or both bromine atoms can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to build biaryl structures.[6][7]
- **Buchwald-Hartwig Amination:** This powerful palladium-catalyzed reaction forms C-N bonds, allowing for the introduction of diverse amine functionalities.[8] The bromine sites on **2,4-Dibromo-6-fluoroanisole** can be converted into anilines, alkylamines, or heterocyclic amines, which are prevalent in active pharmaceutical ingredients (APIs).[9]

The ability to perform two different coupling reactions sequentially on the same molecule (e.g., a Suzuki coupling at C4 followed by a Buchwald-Hartwig amination at C2) allows for the rapid generation of diverse and complex molecular libraries from a single, advanced intermediate.



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Caption: Sequential Cross-Coupling Strategy using **2,4-Dibromo-6-fluoroanisole**.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2,4-Dibromo-6-fluoroanisole** is not readily available, GHS hazard statements from chemical suppliers and data from closely related analogs allow for a reliable assessment of its potential hazards.[\[10\]](#)

- GHS Hazard Statements:
  - H302: Harmful if swallowed.[\[10\]](#)
  - H315: Causes skin irritation.[\[10\]](#)
  - H319: Causes serious eye irritation.[\[10\]](#)
  - H335 (Predicted): May cause respiratory irritation. (Based on analogs like 2,4-Dibromoanisole).[\[11\]](#)

## Recommended Precautions

Based on these classifications, the following handling procedures are mandatory:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear nitrile or neoprene gloves. A lab coat is required.
  - Respiratory Protection: Not typically required if handled within a fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
- First Aid:
  - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[\[12\]](#)
  - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[\[12\]](#)

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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